![molecular formula C18H18ClN3O4 B11009892 4-(acetylamino)-N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11009892.png)
4-(acetylamino)-N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide
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Overview
Description
4-(acetylamino)-N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes acetylamino groups, a chloro substituent, and a methoxy group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide typically involves multiple steps, including the introduction of acetylamino groups, chlorination, and methoxylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-(acetylamino)-N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The acetylamino groups may facilitate binding to proteins or enzymes, while the chloro and methoxy groups can influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)phenyl acetate: Shares the acetylamino group but lacks the chloro and methoxy substituents.
2-acetylamino-3-(4-hydroxy-phenyl)-propionic acid: Contains an acetylamino group and a hydroxy group, differing in structure and functional groups.
Uniqueness
4-(acetylamino)-N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide is unique due to its combination of acetylamino, chloro, and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18ClN3O4 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
4-acetamido-N-(3-acetamidophenyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-10(23)20-12-5-4-6-13(7-12)22-18(25)14-8-15(19)16(21-11(2)24)9-17(14)26-3/h4-9H,1-3H3,(H,20,23)(H,21,24)(H,22,25) |
InChI Key |
LJCWYGZHPRPCRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl |
Origin of Product |
United States |
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